5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazole ring, an oxadiazole ring, a chlorophenyl group, and an ethoxyphenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Oxadiazole is another heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms and one oxygen atom . Both thiazole and oxadiazole rings are present in various pharmacologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole and oxadiazole rings might participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present and the overall molecular structure .Scientific Research Applications
Molecular Docking Studies
Docking studies and the crystal structure of tetrazole derivatives, including structures similar to 5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, were determined by X-ray crystallography. These studies are crucial for understanding the orientation and interaction of molecules within the active sites of enzymes, such as cyclooxygenase-2, which can lead to the development of new inhibitors with potential therapeutic applications (Al-Hourani et al., 2015).
Synthesis and Characterization for Anticancer Properties
Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and studied for their anticancer properties. These compounds were characterized by various spectral analyses and evaluated for cytotoxicity against different cancer cell lines. Such research contributes to the development of new anticancer agents (Adimule et al., 2014).
Nematocidal Activity Evaluation
A series of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. This research highlights the potential use of these compounds as lead compounds for the development of new nematicides (Liu et al., 2022).
Molecular Stabilities and Conformational Analyses
Benzimidazole derivatives bearing 1,2,4-triazole, structurally related to this compound, have been extensively studied for their tautomeric properties, conformations, and anti-cancer properties using density functional theory and molecular docking. These studies provide insights into the stability and potential therapeutic uses of such compounds (Karayel, 2021).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole-containing compounds are known to influence a variety of biochemical pathways . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to possess various biological activities, which could result in a range of molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-2-25-14-9-7-13(8-10-14)20-23-18(26-24-20)11-19-22-17(12-27-19)15-5-3-4-6-16(15)21/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDOWLZKJZRVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.